N'-[(E)-(4-fluorophenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(4-fluorophenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol, often under reflux conditions to facilitate the reaction. The reaction can be represented as follows:
Hydrazide+Aldehyde/Ketone→Schiff Base Hydrazone+Water
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-fluorophenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(4-fluorophenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes. This interaction can inhibit enzyme activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(1E)-(4–fluorophenyl)methylidene]adamantane-1-carbohydrazide
Uniqueness
N’-[(E)-(4-fluorophenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the presence of a fluorine atom and the pyrazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H21FN4O |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H21FN4O/c1-14(2)11-15-3-7-17(8-4-15)19-12-20(25-24-19)21(27)26-23-13-16-5-9-18(22)10-6-16/h3-10,12-14H,11H2,1-2H3,(H,24,25)(H,26,27)/b23-13+ |
InChI Key |
UQPLQUCVKYIMOE-YDZHTSKRSA-N |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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